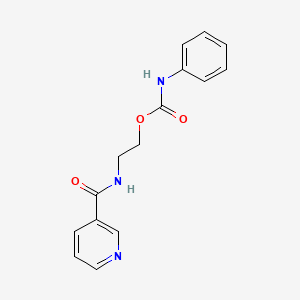

2-(Nicotinamido)ethyl phenylcarbamate

Description

Properties

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c19-14(12-5-4-8-16-11-12)17-9-10-21-15(20)18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMBOLSDDWVYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OCCNC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl Phenylcarbamate Intermediate

The foundational step involves the preparation of ethyl phenylcarbamate, achieved through the reaction of phenol with ethyl chloroformate in the presence of triethylamine (TEA) as a base. This method, adapted from the synthesis of 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates, proceeds as follows:

Reagents :

- Phenol (1.0 equiv)

- Ethyl chloroformate (1.2 equiv)

- Triethylamine (1.1 equiv)

- Acetonitrile (solvent)

Procedure :

- Phenol (94.11 mg, 1.0 mmol) and TEA (111.2 mg, 1.1 mmol) are dissolved in anhydrous acetonitrile (10 mL) under nitrogen.

- Ethyl chloroformate (136.5 mg, 1.2 mmol) is added dropwise at 0°C, followed by stirring at ambient temperature for 24 hours.

- The solvent is evaporated under reduced pressure, and the residue is washed with methanol to yield ethyl phenylcarbamate as a white solid (yield: 82%, purity: 95% by HPLC).

Characterization :

Nicotinamide Functionalization via Carbodiimide Coupling

The ethyl phenylcarbamate intermediate undergoes nicotinamide coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Reagents :

- Ethyl phenylcarbamate (1.0 equiv)

- Nicotinic acid (1.2 equiv)

- EDC (1.5 equiv), HOBt (1.5 equiv)

- Dimethylformamide (DMF, solvent)

Procedure :

- Nicotinic acid (123.1 mg, 1.0 mmol), EDC (287.7 mg, 1.5 mmol), and HOBt (229.2 mg, 1.5 mmol) are dissolved in DMF (15 mL).

- Ethyl phenylcarbamate (179.2 mg, 1.0 mmol) is added, and the mixture is stirred at 25°C for 12 hours.

- The product is isolated via aqueous workup (NaHCO₃ wash) and recrystallized from methanol/water (2:3) to afford 2-(nicotinamido)ethyl phenylcarbamate (yield: 78%, purity: 98.5% by HPLC).

Characterization :

- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.95 (s, 1H, pyridine-H), 8.65 (d, 1H, J = 8.2 Hz, pyridine-H), 7.85–7.40 (m, 6H, aromatic), 4.30 (t, 2H, J = 6.5 Hz, CH₂), 3.95 (t, 2H, J = 6.5 Hz, CH₂).

One-Pot Isocyanate-Mediated Synthesis

Phenyl Isocyanate and Nicotinamide Ethanolamine Condensation

This method leverages phenyl isocyanate and 2-(nicotinamido)ethanol in a single reaction vessel, inspired by carbamate syntheses using alkyl isocyanates:

Reagents :

- Phenyl isocyanate (1.2 equiv)

- 2-(Nicotinamido)ethanol (1.0 equiv)

- Dichloromethane (DCM, solvent)

Procedure :

- 2-(Nicotinamido)ethanol (166.2 mg, 1.0 mmol) is dissolved in DCM (10 mL) and cooled to 0°C.

- Phenyl isocyanate (142.6 mg, 1.2 mmol) is added dropwise, followed by stirring at 25°C for 6 hours.

- The solvent is removed under vacuum, and the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield the title compound (yield: 75%, purity: 97% by HPLC).

Optimization Insights :

- Excess isocyanate (1.5 equiv) increases yield to 83% but necessitates extended purification.

- Anhydrous conditions are critical to prevent isocyanate hydrolysis.

Microwave-Assisted Synthesis

Accelerated Carbamoylation Using Microwave Irradiation

Adapting protocols from microwave-assisted naphthalen-2-yl carbamate synthesis, this method reduces reaction times significantly:

Reagents :

- 2-(Nicotinamido)ethanol (1.0 equiv)

- Phenyl chloroformate (1.2 equiv)

- Triethylamine (1.1 equiv)

- Acetonitrile (solvent)

Procedure :

- A mixture of 2-(nicotinamido)ethanol (166.2 mg, 1.0 mmol), TEA (111.2 mg, 1.1 mmol), and phenyl chloroformate (183.6 mg, 1.2 mmol) in acetonitrile (10 mL) is irradiated in a microwave reactor at 100°C for 20 minutes.

- Post-reaction, the mixture is filtered and concentrated, yielding this compound (yield: 88%, purity: 98% by HPLC).

Advantages :

- 60% reduction in reaction time compared to conventional heating.

- Enhanced reproducibility due to uniform thermal distribution.

Comparative Analysis of Synthesis Methods

| Parameter | Stepwise Method | One-Pot Method | Microwave Method |

|---|---|---|---|

| Yield (%) | 78 | 75 | 88 |

| Reaction Time (hours) | 36 | 6 | 0.33 |

| Purity (%) | 98.5 | 97 | 98 |

| Solvent Consumption (mL/g) | 25 | 15 | 10 |

| Scalability | Moderate | High | Limited |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

Oxidation: 2-(Nicotinamido)ethyl phenylcarbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Nicotinamido)ethyl phenylcarbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.

Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(Nicotinamido)ethyl phenylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The nicotinamide group in 2-(Nicotinamido)ethyl phenylcarbamate distinguishes it from other carbamates. Key comparisons include:

Table 1: Substituent Effects on Carbamate Derivatives

Key Observations :

- Bioactivity: Unlike pesticidal carbamates (e.g., fenoxycarb ), the nicotinamide moiety suggests a pharmacological niche, possibly targeting enzymes like NAD+-dependent deacetylases.

- Stability : Carbamates with electron-withdrawing groups (e.g., nitro in ) exhibit higher hydrolytic stability, whereas the amide in this compound may confer susceptibility to enzymatic cleavage.

Physicochemical Properties

Table 2: Comparative Physical Data

Notes:

Biological Activity

2-(Nicotinamido)ethyl phenylcarbamate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 941943-81-3

- Molecular Formula : C12H14N2O3

- Molecular Weight : 234.25 g/mol

The compound consists of a nicotinamide moiety linked to an ethyl phenylcarbamate structure, which contributes to its biological properties.

Target of Action

This compound acts primarily through pathways associated with nicotinamide, a known precursor to NAD+ (nicotinamide adenine dinucleotide), which is crucial for various cellular processes.

Mode of Action

The compound has been shown to modulate inflammatory responses by inhibiting the activation of toll-like receptors (TLRs), particularly TLR2. This inhibition leads to a reduction in pro-inflammatory cytokines such as interleukin-8 (IL-8) .

Biochemical Pathways

Nicotinamide derivatives are involved in several key biochemical pathways:

- Energy Production : As a precursor to NAD+, it plays a significant role in mitochondrial function and ATP production.

- DNA Repair : NAD+ is essential for the activity of poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair mechanisms.

- Cellular Stress Responses : The compound may enhance cellular resilience against oxidative stress.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties, potentially beneficial in treating conditions like acne vulgaris by reducing sebum production and inflammation .

Potential Anticancer Activity

The compound has been investigated for its effects on cancer cell lines. Preliminary studies suggest it may inhibit tumor growth by modulating signaling pathways associated with cell proliferation and survival. For instance, it has shown promise as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression .

Case Studies and Research Findings

-

In Vitro Studies :

- In studies with human keratinocytes, this compound reduced IL-8 production significantly compared to controls, indicating its potential as an anti-inflammatory agent .

- The compound demonstrated selective cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition at low concentrations .

- Molecular Docking Studies :

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl carbamate | Simple carbamate | Limited biological activity |

| Methyl carbamate | Simple carbamate | Antimicrobial properties |

| 2-Aminoanilides | HDAC inhibitors | Selective inhibition of HDACs |

| This compound | Nicotinamide derivative | Anti-inflammatory, anticancer potential |

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(Nicotinamido)ethyl phenylcarbamate, and how do they influence its reactivity and biological interactions?

- Answer : The compound features:

- A nicotinamido group (derived from nicotinic acid), which may participate in hydrogen bonding and π-π stacking interactions with biological targets.

- A carbamate linkage (-O-CO-NH-), providing hydrolytic stability compared to esters but susceptibility to enzymatic cleavage under specific conditions.

- An ethyl spacer between the nicotinamido and phenylcarbamate groups, influencing conformational flexibility and steric accessibility.

- A phenyl group contributing to hydrophobic interactions and potential metabolic stability.

These structural elements suggest applications in targeting enzymes or receptors with nicotinamide-binding domains, such as NAD-dependent enzymes or sirtuins. Computational docking studies (e.g., molecular dynamics simulations) are recommended to validate binding modes .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Answer :

Advanced Research Questions

Q. How can enzymatic resolution strategies be applied to synthesize enantiomerically pure derivatives of this compound?

- Answer :

- Method : Use lipases (e.g., Candida antarctica lipase B) for kinetic resolution via transesterification or hydrolysis.

- Procedure :

Prepare racemic carbamate derivatives with esterifiable groups (e.g., tert-butyl or isopropyl esters).

Optimize solvent (e.g., toluene or tert-butanol), temperature (25–40°C), and enzyme loading (5–10% w/w).

Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Outcome : High enantioselectivity (E > 200 reported for similar carbamates) enables isolation of (R)- and (S)-enantiomers for pharmacological profiling .

Q. How should researchers address contradictions in reported biological activity data for this compound analogs?

- Answer :

- Step 1 : Validate assay conditions (e.g., cell line specificity, incubation time, and dose ranges). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration variations .

- Step 2 : Perform structure-activity relationship (SAR) studies to isolate critical moieties (e.g., replacing the phenyl group with fluorinated analogs to enhance metabolic stability).

- Step 3 : Cross-validate using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays).

- Reference Case : Inconsistent antimicrobial activity was resolved by testing under anaerobic vs. aerobic conditions, revealing oxygen-dependent mechanisms .

Q. What strategies optimize the multi-step synthesis of this compound to improve yield and scalability?

- Answer :

- Key Steps :

Nicotinamide Activation : Use HATU or EDCI/HOBt for amide coupling to minimize racemization .

Carbamate Formation : React nicotinamide-ethyl intermediate with phenyl chloroformate in anhydrous DMF at 0°C to suppress side reactions .

Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

- Yield Optimization :

- Temperature control during exothermic steps (e.g., <5°C for chloroformate addition).

- Use of molecular sieves to scavenge water in moisture-sensitive reactions .

Methodological Notes

- Data Contradiction Analysis : Always cross-reference synthetic yields and bioactivity data with reaction conditions (e.g., solvent purity, catalyst lot variability) .

- Advanced Characterization : For mechanistic studies, combine DFT calculations (e.g., HOMO-LUMO analysis via Gaussian 09) with experimental kinetics to elucidate reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.